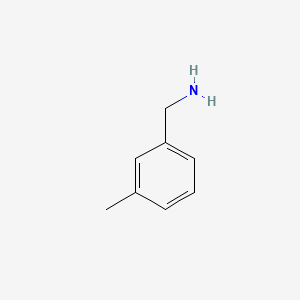

3-Methylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

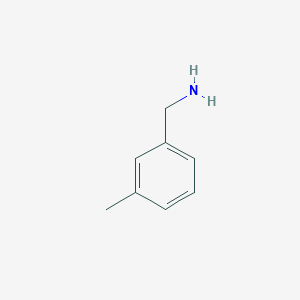

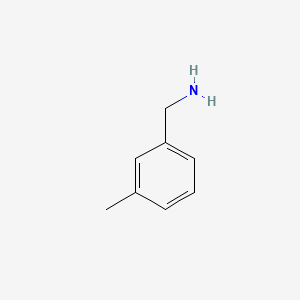

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7-3-2-4-8(5-7)6-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXUCUWVGKLACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059218 | |

| Record name | Benzenemethanamine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-81-2 | |

| Record name | 3-Methylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylbenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRQ2PCL7ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylbenzylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzylamine, a substituted aromatic amine, serves as a versatile building block in organic synthesis. Its unique structural features, comprising a benzyl (B1604629) group with a methyl substituent at the meta position and a primary amine, impart a distinct reactivity profile. This makes it a valuable intermediate in the preparation of a wide array of more complex molecules, particularly in the fields of pharmaceuticals and material science.[1] The presence of the amine functionality allows for a variety of chemical transformations, while the aromatic ring can be further functionalized. This guide provides a comprehensive overview of the chemical properties, structure, and analytical data of this compound, along with detailed experimental protocols relevant to its synthesis, purification, and characterization.

Chemical Structure and Identification

The structure of this compound is characterized by a benzylamine (B48309) core with a methyl group at the 3-position of the benzene (B151609) ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3-methylphenyl)methanamine |

| CAS Number | 100-81-2[2][3] |

| Molecular Formula | C₈H₁₁N[2][3] |

| SMILES | Cc1cccc(CN)c1 |

| InChI | InChI=1S/C8H11N/c1-7-3-2-4-8(5-7)6-9/h2-5H,6,9H2,1H3[4] |

| Synonyms | m-Methylbenzylamine, (3-Methylphenyl)methanamine, m-Xylylamine[2] |

Physicochemical Properties

This compound is a colorless liquid at room temperature.[2] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 121.18 g/mol | [2][3] |

| Boiling Point | 202-205 °C | [5] |

| Density | 0.966 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.536 | [5] |

Experimental Protocols

Synthesis via Reductive Amination of 3-Methylbenzaldehyde (B113406)

Reductive amination is a common and efficient method for the synthesis of amines.[6][7][8] This protocol describes the synthesis of this compound from 3-methylbenzaldehyde and ammonia (B1221849).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-methylbenzaldehyde (12.0 g, 0.1 mol) and methanol (B129727) (100 mL).

-

Ammonia Addition: Cool the solution in an ice bath and bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonia in methanol (7 N, 50 mL, 0.35 mol).

-

Imine Formation: Seal the flask and stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (B1222165) (4.5 g, 0.12 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 12 hours.

-

Work-up:

-

Quench the reaction by the slow addition of water (50 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

-

Purification by Vacuum Distillation

Crude this compound can be effectively purified by vacuum distillation.

Experimental Protocol: Purification of this compound

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

-

Drying (Optional but Recommended): Dry the crude amine over potassium hydroxide (B78521) (KOH) pellets for several hours prior to distillation.[9]

-

Distillation:

-

Transfer the crude this compound to the distillation flask.

-

Apply vacuum and slowly heat the flask in an oil bath.

-

Collect the fraction boiling at the appropriate temperature and pressure (the boiling point will be lower than at atmospheric pressure).

-

Discard any initial forerun and the high-boiling residue.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.00 (m, 4H, Ar-H)

-

δ 3.76 (s, 2H, -CH₂-NH₂)

-

δ 2.32 (s, 3H, Ar-CH₃)

-

δ 1.39 (s, 2H, -NH₂)[4]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrument: Varian A-60 or equivalent NMR spectrometer.[2]

-

Acquisition Parameters: Acquire the ¹H NMR spectrum using standard parameters.

Infrared (IR) Spectroscopy

Key IR Absorptions (Neat):

-

~3360 cm⁻¹ (N-H stretch, primary amine)

-

~3280 cm⁻¹ (N-H stretch, primary amine)

-

~3030 cm⁻¹ (C-H stretch, aromatic)

-

~2920 cm⁻¹ (C-H stretch, aliphatic)

-

~1605 cm⁻¹ (C=C stretch, aromatic)

-

~1480 cm⁻¹ (C=C stretch, aromatic)

-

~830 cm⁻¹ (N-H wag, primary amine)

Experimental Protocol: IR Analysis

-

Sample Preparation: Place a drop of neat this compound between two NaCl or KBr plates.

-

Instrument: Bruker Tensor 27 FT-IR or equivalent spectrometer.[2]

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum:

-

m/z 121 (M⁺): Molecular ion

-

m/z 120: [M-H]⁺

-

m/z 106: [M-NH₂]⁺

-

m/z 93: [M-CH₂NH₂]⁺[10]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC) inlet.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).

Reactivity and Potential Biological Significance

The primary amine group of this compound is nucleophilic and will react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds. The aromatic ring can undergo electrophilic aromatic substitution, with the methyl and aminomethyl groups influencing the regioselectivity of these reactions.

While specific signaling pathways involving this compound are not extensively documented, substituted benzylamines are a known class of compounds with diverse biological activities.[11] They have been investigated as inhibitors of enzymes such as monoamine oxidase and 17β-hydroxysteroid dehydrogenase, and as modulators of various receptors.[11] The evaluation of a novel substituted benzylamine like this compound for biological activity would typically follow a structured screening process.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is harmful if swallowed and may cause respiratory irritation.[2]

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictogram | |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |

Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The structural and analytical data provided in this guide serve as a comprehensive resource for researchers utilizing this compound in their synthetic endeavors. While its specific biological roles are yet to be fully elucidated, its structural similarity to other biologically active benzylamines suggests potential for its application in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound(100-81-2) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | 100-81-2 [chemicalbook.com]

- 6. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. This compound(100-81-2) MS [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-Methylbenzylamine for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the primary synthetic routes to 3-methylbenzylamine, a key intermediate in the development of various pharmaceuticals and fine chemicals. The methods detailed below are selected for their relevance and applicability in a research laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound (also known as m-toluylamine or 3-(aminomethyl)toluene) can be achieved through several established chemical transformations. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment. The most common and effective strategies include:

-

Reductive Amination of 3-Methylbenzaldehyde (B113406): A versatile and widely used one-pot reaction.

-

Leuckart Reaction: A classic method for reductive amination using formic acid derivatives.

-

Catalytic Hydrogenation of 3-Methylbenzonitrile: An efficient route from the corresponding nitrile.

-

Gabriel Synthesis: A multi-step but reliable method for producing pure primary amines from alkyl halides.

Each of these methods offers distinct advantages and is discussed in detail in the following sections.

Comparative Data of Synthesis Methods

| Method | Starting Material | Reagents/Catalyst | Reaction Conditions | Yield (%) | Reference(s) |

| Reductive Amination | 3-Methylbenzaldehyde | Ammonia, H₂, Raney-Ni | Semi-batch process, continuous aldehyde feed | High | [1] |

| Leuckart Reaction | Benzaldehyde (B42025) (representative) | Ammonium (B1175870) formate (B1220265) | 120-130 °C | Good | [2] |

| Benzaldehyde (representative) | Formamide (B127407) | >165 °C | Low | [2] | |

| Catalytic Hydrogenation | Benzonitrile (B105546) (representative) | Amorphous NiAl alloy, NaOH, H₂ | 40 °C, 2.0 MPa, 60 min | 95.2 | [3] |

| Benzonitrile (representative) | 5% Rh/C, NaOH, H₂ | 80 °C, 60-80 psig, ~3 hours | High | [4] | |

| Gabriel Synthesis | Benzyl chloride (representative) | 1. K₂CO₃, Phthalimide2. Hydrazine (B178648) hydrate, MeOH | 1. Reflux, 2 hr2. Reflux, 1 hr | 60-70 | [5] |

Detailed Experimental Protocols

Reductive Amination of 3-Methylbenzaldehyde

Reductive amination is a highly efficient method for forming amines from carbonyl compounds. This process involves the initial formation of an imine from 3-methylbenzaldehyde and ammonia, which is then reduced in situ to the desired amine.

Experimental Protocol (General, based on benzaldehyde amination):

-

Reactor Setup: Charge a slurry reactor with a Raney-Ni catalyst, the solvent (e.g., methanol), and a source of ammonia.

-

Reaction Initiation: Heat the mixture to the desired temperature (e.g., 80-120°C) under hydrogen pressure (e.g., 10-40 bar).

-

Substrate Addition: Continuously feed a solution of 3-methylbenzaldehyde into the reactor over a period of several hours. This semi-batch approach helps to minimize the formation of by-products.[1]

-

Reaction Monitoring: Monitor the reaction progress by techniques such as GC-MS or TLC until the consumption of the starting aldehyde is complete.

-

Work-up and Purification:

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.[6]

-

Leuckart Reaction

The Leuckart reaction is a classic organic reaction that converts aldehydes or ketones to amines using ammonium formate or formamide as both the nitrogen donor and the reducing agent.[2] The reaction proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine.

Experimental Protocol (General):

-

Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, combine 3-methylbenzaldehyde with an excess of ammonium formate.

-

Heating: Heat the mixture to a high temperature, typically between 150-200 °C, for several hours.[7] The reaction is often run neat (without a solvent).

-

Hydrolysis: After the initial reaction is complete, cool the mixture and add a strong acid (e.g., HCl) to hydrolyze the intermediate N-formyl-3-methylbenzylamine. Reflux the acidic mixture for several hours.

-

Work-up and Purification:

-

Cool the solution and make it basic by the addition of a strong base (e.g., NaOH) to liberate the free amine.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation.

-

Catalytic Hydrogenation of 3-Methylbenzonitrile

The reduction of nitriles is a direct route to primary amines. Catalytic hydrogenation is a clean and efficient method for this transformation, often providing high yields and purity.

Experimental Protocol (based on benzonitrile hydrogenation):

-

Catalyst and Reagents: In a high-pressure autoclave, place 3-methylbenzonitrile, a suitable solvent (e.g., ethanol), a catalyst (e.g., amorphous NiAl alloy or a supported precious metal catalyst like Rh/C), and a promoter if required (e.g., NaOH).[3][4]

-

Reaction Conditions: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 2.0 MPa). Heat the reaction mixture to the specified temperature (e.g., 40 °C) with vigorous stirring.[3]

-

Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen.

-

Work-up and Purification:

-

Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

The residue containing this compound is then purified by vacuum distillation.

-

Gabriel Synthesis

The Gabriel synthesis is a robust method that avoids the over-alkylation common in other amine syntheses, thus producing a clean primary amine.[8] It involves the alkylation of phthalimide (B116566) followed by the release of the amine.

Experimental Protocol (adapted from benzylamine (B48309) synthesis): [5]

-

Step 1: N-Alkylation of Phthalimide

-

In a round-bottom flask, thoroughly mix phthalimide and anhydrous potassium carbonate.

-

Add 3-methylbenzyl chloride (a lachrymator, handle with care in a fume hood).

-

Heat the mixture at a gentle reflux for 2 hours.

-

Cool the reaction mixture and add water to precipitate the crude N-(3-methylbenzyl)phthalimide.

-

Collect the solid product by suction filtration and wash with water. The crude product can be recrystallized if necessary.

-

-

Step 2: Hydrazinolysis of N-(3-methylbenzyl)phthalimide

-

In a round-bottom flask, combine the N-(3-methylbenzyl)phthalimide from the previous step, hydrazine hydrate, and methanol.

-

Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide (B32825) will form.

-

Cool the reaction mixture and filter off the precipitated phthalhydrazide.

-

Combine the filtrate and washings and reduce the volume by distillation.

-

Make the remaining solution strongly alkaline with concentrated NaOH.

-

Extract the mixture with diethyl ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate.

-

Evaporate the ether and purify the residual this compound by vacuum distillation.

-

Visualized Workflows and Pathways

The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.

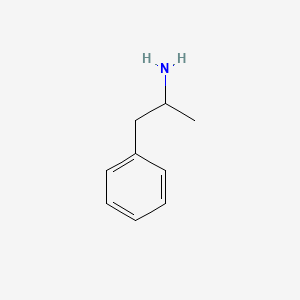

Caption: Reductive amination pathway for this compound.

Caption: Leuckart reaction pathway.

Caption: Catalytic hydrogenation of 3-methylbenzonitrile.

Caption: Gabriel synthesis pathway for primary amines.

Caption: General experimental workflow for amine synthesis.

References

- 1. deepdyve.com [deepdyve.com]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. grokipedia.com [grokipedia.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of 3-Methylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylbenzylamine (CAS No: 100-81-2), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₈H₁₁N. Its structure consists of a benzylamine (B48309) core with a methyl group substituted at the meta-position of the benzene (B151609) ring.

| Property | Value |

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol |

| CAS Number | 100-81-2 |

| Appearance | Colorless liquid |

| Boiling Point | 202-205 °C |

| Density | 0.966 g/mL at 25 °C |

| SMILES | Cc1cccc(CN)c1 |

Spectroscopic Data

The following sections provide a detailed breakdown of the NMR, IR, and MS data for this compound, presented in tabular format for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃) at a frequency of 399.65 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.18 - 7.01 | m | 4H | Aromatic protons (H-2, H-4, H-5, H-6) |

| 3.76 | s | 2H | Methylene protons (-CH₂-) |

| 2.32 | s | 3H | Methyl protons (-CH₃) |

| 1.39 | s | 2H | Amine protons (-NH₂) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Assignment |

| 143.6 | Aromatic C (C-1) |

| 137.9 | Aromatic C (C-3) |

| 128.3 | Aromatic CH |

| 127.8 | Aromatic CH |

| 127.1 | Aromatic CH |

| 124.2 | Aromatic CH |

| 46.4 | Methylene C (-CH₂-) |

| 21.4 | Methyl C (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies. The following table lists the significant absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 - 3280 | Medium, broad | N-H stretching (primary amine) |

| 3030 | Medium | Aromatic C-H stretching |

| 2920, 2850 | Medium | Aliphatic C-H stretching |

| 1605, 1590, 1490 | Medium to strong | Aromatic C=C stretching |

| 1465 | Medium | CH₂ bending |

| 880 - 770 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below was obtained using Electron Ionization (EI).[1]

| m/z | Relative Intensity (%) | Assignment |

| 121 | 36.4 | [M]⁺ (Molecular ion) |

| 120 | 88.0 | [M-H]⁺ |

| 106 | 57.6 | [M-NH₂]⁺ |

| 104 | 100.0 | [M-NH₃]⁺ |

| 91 | 42.9 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 29.8 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument is typically purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized using electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum showing relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

An In-depth Technical Guide to 3-Methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzylamine, a primary benzylic amine, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its structure, featuring a benzyl (B1604629) group substituted with a methyl group at the meta position, provides a unique combination of steric and electronic properties that make it a valuable building block for a diverse range of complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and applications.

Chemical Identity and Properties

CAS Number: 100-81-2[1]

Synonyms:

-

m-Xylylamine

-

α-Amino-m-xylene

-

M-Tolylmethanamine

-

(3-Methylphenyl)methanamine

-

Benzenemethanamine, 3-methyl-

-

m-Methylbenzylamine

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 202-205 °C (lit.) |

| Density | 0.966 g/mL at 25 °C (lit.) |

| Refractive Index (n₂₀/D) | 1.536 (lit.) |

| Flash Point | 81 °C (177.8 °F) - closed cup |

| pKa | 9.13 ± 0.10 (Predicted) |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Spectroscopic Data

Spectroscopic data for this compound can be found in various databases. Key spectral features are available for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, which are crucial for its identification and characterization.

Synthesis and Purification

This compound is commonly synthesized through the reduction of 3-methylbenzonitrile (B1361078). Two primary methods for this transformation are catalytic hydrogenation and chemical reduction with metal hydrides.

Experimental Protocol: Synthesis via Catalytic Hydrogenation of 3-Methylbenzonitrile

This protocol describes a general procedure for the synthesis of this compound by the catalytic hydrogenation of 3-methylbenzonitrile.

Materials:

-

3-Methylbenzonitrile

-

Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

-

Ethanol (B145695) or Methanol (B129727) (solvent)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, a solution of 3-methylbenzonitrile (1 equivalent) in ethanol or methanol is prepared.

-

The catalyst (e.g., 5% Pd/C, typically 1-5 mol%) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

The reactor is sealed and purged several times with hydrogen gas to remove any air.

-

The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

The reaction mixture is stirred vigorously and may be gently heated (e.g., 25-50 °C) to facilitate the reaction.

-

The progress of the reaction is monitored by the uptake of hydrogen and can be further analyzed by techniques such as GC-MS or TLC.

-

Upon completion, the reactor is carefully depressurized and purged with an inert gas.

-

The reaction mixture is filtered to remove the catalyst. The catalyst bed should be handled with care as it can be pyrophoric.

-

The filtrate, containing the product, is concentrated under reduced pressure to remove the solvent.

Experimental Protocol: Synthesis via Reduction of 3-Methylbenzonitrile with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines a general procedure for the synthesis of this compound using lithium aluminum hydride as the reducing agent.

Materials:

-

3-Methylbenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Water

-

15% aqueous sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 3-methylbenzonitrile (1 equivalent) in anhydrous diethyl ether or THF is prepared in a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

A suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in the same anhydrous solvent is prepared in a separate flask and then transferred to the dropping funnel.

-

The LiAlH₄ suspension is added dropwise to the stirred solution of 3-methylbenzonitrile at 0 °C (ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with the solvent.

-

The combined organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

The crude this compound obtained from either synthesis can be purified by vacuum distillation . The product is distilled under reduced pressure, and the fraction boiling at the correct temperature is collected.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 3-methylbenzonitrile, followed by purification.

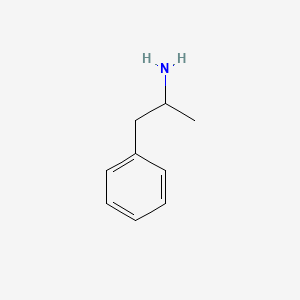

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of organic molecules. Its primary amine functionality allows it to readily participate in reactions such as N-alkylation, N-acylation, and reductive amination.

Role in Pharmaceutical Synthesis

In drug development, this compound can be incorporated into molecular scaffolds to modulate their pharmacological properties. It can serve as a precursor for the synthesis of more complex amines and amides that may exhibit biological activity.

Experimental Protocol: Use in Reductive Amination

The following is a generalized protocol for the use of this compound in a reductive amination reaction with a carbonyl compound (aldehyde or ketone).

Materials:

-

This compound

-

Aldehyde or Ketone

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., 1,2-dichloroethane, methanol, THF)

-

Acetic acid (optional, as a catalyst)

Procedure:

-

A solution of the carbonyl compound (1 equivalent) and this compound (1-1.2 equivalents) is prepared in an anhydrous solvent in a round-bottom flask.

-

If necessary, a catalytic amount of acetic acid is added to facilitate the formation of the intermediate imine or enamine. The mixture is stirred at room temperature for a period to allow for imine formation.

-

The reducing agent (1.5-2.0 equivalents) is added portion-wise to the stirred solution. The temperature may need to be controlled with an ice bath, depending on the reactivity of the reducing agent.

-

The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or water.

-

The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography.

Logical Relationship in a Multi-step Synthesis

The following diagram illustrates the logical role of this compound as an intermediate in a hypothetical multi-step synthesis.

Caption: Logical flow of a synthesis using this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is also sensitive to air. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Physical properties of 3-Methylbenzylamine boiling point density

An In-depth Technical Guide to the Physical Properties of 3-Methylbenzylamine

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate physical data and an understanding of the methodologies used to obtain them. This document presents quantitative data in a structured format, details relevant experimental protocols, and illustrates the logical relationships between the compound and its characterization.

Core Physical Properties

This compound, also known as m-methylbenzylamine, is a colorless to light yellow liquid organic compound.[1][2][3] Its physical characteristics are crucial for a variety of applications, including its use as a templating agent in chemical synthesis and for studying the chromatographic behavior of basic compounds.[4][5]

Data Presentation

The boiling point and density of this compound have been determined through various experimental measurements. The following table summarizes these key physical constants.

| Physical Property | Value | Conditions |

| Boiling Point | 202-205 °C | at standard atmospheric pressure (lit.)[1][4][5] |

| Density | 0.966 g/mL | at 25 °C (lit.)[1][4][5] |

| 0.952 g/mL | at 20 °C (lit.)[4] |

Experimental Protocols

The determination of the physical properties of a chemical compound like this compound requires precise and validated experimental methods. Below are detailed protocols for measuring boiling point and density, which are standard procedures in organic chemistry laboratories.

Boiling Point Determination using the Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid sample, requiring only a small quantity of the substance.[6]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. In this method, a sample is heated until it boils, and a stream of bubbles emerges from an inverted capillary tube. The boiling point is recorded at the precise moment the liquid re-enters the capillary tube upon cooling.[6]

Apparatus and Materials:

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

This compound sample

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of about 1-2 cm with the this compound sample.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[6]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Insert the thermometer and the attached test tube into the Thiele tube, ensuring the side arm of the Thiele tube is positioned to allow for efficient heat circulation from the mineral oil.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Boiling Point Identification: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, remove the heat source.

-

Measurement: The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[6]

-

Verification: Allow the apparatus to cool further, and then repeat the heating and cooling cycle to obtain a second, more accurate reading.

Density Determination using a Vibrating Tube Densitometer

Modern density measurements for liquids are often performed with high-precision instruments like a vibrating tube densitometer, which offers accuracy and requires a small sample volume.[7][8]

Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency. This frequency changes when the tube is filled with a sample; a higher mass (denser) sample results in a lower oscillation frequency. The instrument measures this frequency change and converts it into a density value.

Apparatus and Materials:

-

Vibrating tube densiteter (e.g., Anton Paar DMA series)

-

Syringes for sample injection

-

Deionized water and dry air for calibration

-

This compound sample

-

Waste container

Procedure:

-

Instrument Calibration: Before measurement, the instrument must be calibrated. This is typically done using two standards of known density: dry air and deionized water. The instrument's software guides the user through this process.[7][8]

-

Sample Injection: Using a clean, dry syringe, carefully inject the this compound sample into the measurement cell of the densitometer, ensuring no air bubbles are present.

-

Temperature Equilibration: Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 25 °C). The instrument's thermostat will control this.

-

Measurement: Once the temperature and the oscillation frequency have stabilized, the instrument will display the density value. Record the reading.

-

Cleaning: After the measurement is complete, flush the measurement cell with appropriate solvents (e.g., ethanol (B145695) followed by acetone) and dry it with a stream of air to prepare for the next sample.

Visualization of Property Determination Workflow

The following diagram illustrates the logical workflow from the chemical compound to its experimentally determined physical properties.

Caption: Workflow for the characterization of this compound's physical properties.

References

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound 98 100-81-2 [sigmaaldrich.com]

- 5. This compound | 100-81-2 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uvadoc.uva.es [uvadoc.uva.es]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 3-Methylbenzylamine, a key chemical intermediate in various research and development applications. The information is presented to support laboratory work and computational modeling.

Physicochemical Properties

This compound is a colorless liquid organic compound.[1] It is an aromatic amine that is structurally isomeric with other methylbenzylamines. The core data for this compound, including its molecular formula and weight, are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H11N | PubChem[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 121.18 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |

| Linear Formula | CH₃C₆H₄CH₂NH₂ | Sigma-Aldrich |

| CAS Number | 100-81-2 | Santa Cruz Biotechnology[2], Sigma-Aldrich |

| Synonyms | m-Methylbenzylamine, Benzenemethanamine, 3-methyl- | PubChem[1] |

Structural and Property Relationships

The molecular formula and weight of a compound are fundamental properties derived from its atomic composition. The following diagram illustrates the logical relationship between the chemical identity of this compound and its key molecular descriptors.

Experimental Protocols

Detailed experimental protocols for determining the molecular weight, such as mass spectrometry, are standardized procedures and are not detailed here. For specific analytical methods, please refer to standard analytical chemistry compendia. The provided data is based on computed values from reputable chemical databases.[1]

References

Reactivity of 3-Methylbenzylamine with different functional groups

An In-depth Technical Guide to the Reactivity of 3-Methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as m-methylbenzylamine, is a versatile primary amine that serves as a crucial building block in modern organic synthesis.[1][2] Its structure, featuring a nucleophilic amino group attached to a benzyl (B1604629) scaffold with a methyl substituent at the meta position, provides a unique combination of reactivity and steric properties.[2] This guide offers a comprehensive overview of the reactivity of this compound with various key functional groups, providing detailed experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development in pharmaceuticals and material science.[1]

Nucleophilic Acyl Substitution: Amide Bond Formation

The formation of an amide bond is one of the most fundamental transformations involving this compound. This is typically achieved through reactions with carboxylic acid derivatives like acyl chlorides, anhydrides, esters, or directly with carboxylic acids using coupling agents.[3]

Reaction with Acyl Chlorides

The reaction of this compound with acyl chlorides is a highly efficient and often exothermic method for forming N-(3-methylbenzyl) amides.[][5] This transformation, known as the Schotten-Baumann reaction, proceeds via a nucleophilic addition-elimination mechanism.[6][7] A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5][8]

General Reaction Mechanism: Acylation with Acyl Chloride

Caption: Nucleophilic addition-elimination pathway for amide synthesis.

Table 1: Representative Data for N-Acylation of Benzylamines with Acyl Chlorides

| Acyl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzoyl Chloride | Aq. NaOH | Water/DCM | RT | 0.5 | >90 | [6] |

| Acetyl Chloride | Pyridine | DCM | 0 to RT | 1-3 | High | [5][9] |

| Acyl Fluoride | N/A | N/A | N/A | N/A | High | [5] |

| N-Butyl-N-chloroformamide | Triethylamine | DCM | 0 to RT | >1 | Good | [10] |

Note: Data is generalized from reactions with benzylamine (B48309) or similar primary amines as specific data for this compound may vary.

Experimental Protocol: Synthesis of N-(3-methylbenzyl)acetamide

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.5 M.

-

Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Acyl Chloride Addition: Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM dropwise over 20 minutes.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting amine is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na2SO4). Filter and concentrate the solvent using a rotary evaporator. Purify the crude product via flash column chromatography on silica (B1680970) gel if necessary.[10]

Reaction with Acid Anhydrides

Acid anhydrides serve as effective acylating agents for this compound, reacting in a similar manner to acyl chlorides but are generally less reactive.[11] The reaction produces the desired amide and a carboxylic acid byproduct, which requires neutralization by a base to achieve high yields.

Table 2: Representative Data for N-Acylation with Anhydrides

| Anhydride (B1165640) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Acetic Anhydride | Pyridine | Neat | RT | 1-2 | >95 | [11] |

| Mixed Anhydrides | N/A | DCM | RT | 1-3 | 70-90 | [12] |

Note: Yields are based on reactions with benzylamine derivatives.

Experimental Protocol: Synthesis of N-(3-methylbenzyl)benzamide from Benzoic Anhydride

-

Reaction Setup: Dissolve this compound (1.0 eq.) and benzoic anhydride (1.1 eq.) in anhydrous DCM in a round-bottom flask.

-

Base Addition: Add pyridine (1.5 eq.) to the mixture.

-

Reaction: Stir the solution at room temperature for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: Follow the work-up and purification steps outlined in the protocol for acyl chlorides, using dilute HCl to wash the combined organic layers to remove excess pyridine before the brine wash.

Reaction with Carboxylic Acids

Direct amidation between an amine and a carboxylic acid is challenging because they readily form a non-reactive ammonium (B1175870) carboxylate salt.[13] This reaction typically requires either high temperatures to dehydrate the salt or the use of a coupling agent to activate the carboxylic acid.[14] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[][15]

Workflow: DCC-Mediated Amide Coupling

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Reactions of Acyl halide [simply.science]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. allen.in [allen.in]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

The Versatility of 3-Methylbenzylamine in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 16, 2025 – 3-Methylbenzylamine, a versatile organic compound, is increasingly recognized as a critical building block and reagent in a wide array of synthetic applications, from the development of novel pharmaceuticals to the creation of advanced materials. This technical guide provides an in-depth overview of its core applications in organic synthesis, tailored for researchers, scientists, and professionals in drug development. The guide summarizes key reactions, presents quantitative data, details experimental protocols, and visualizes complex synthetic pathways.

A Cornerstone in Heterocyclic Synthesis

This compound serves as a pivotal precursor in the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.[1] Its unique structural features and reactivity make it an invaluable component in the creation of intricate molecular architectures.[2]

The Pictet-Spengler Reaction: Crafting Tetrahydro-β-carbolines and Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many alkaloids and pharmacologically active compounds. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3][4] While direct quantitative data for this compound in this reaction is not extensively documented in readily available literature, the general principles and procedures are well-established. Electron-donating groups on the aromatic ring of the arylethylamine generally lead to higher yields.[4]

Experimental Protocol: General Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinolines

-

Reaction Setup: To a solution of a phenylethylamine derivative (1.0 equiv) in a suitable solvent (e.g., toluene, dichloromethane), add the desired aldehyde or ketone (1.0-1.2 equiv).

-

Catalysis: Add an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid like BF₃·OEt₂) (0.1-1.0 equiv).

-

Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to reflux for 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The combined organic layers are then dried and concentrated. The crude product is purified by column chromatography or recrystallization.

The following diagram illustrates the general workflow of the Pictet-Spengler reaction.

Caption: General workflow of the Pictet-Spengler reaction.

Synthesis of Isoindolinones via C-H Activation

Recent advances in organic synthesis have highlighted the use of benzylamine (B48309) derivatives in rhodium- and ruthenium-catalyzed C-H activation/annulation reactions for the synthesis of isoindolinones.[5][6][7][8] This methodology offers a highly efficient and atom-economical route to this important class of heterocyclic compounds, which are present in numerous bioactive molecules. While specific examples detailing the use of this compound are emerging, the general applicability of this reaction to substituted benzylamines is well-documented.

Experimental Protocol: Rhodium-Catalyzed Synthesis of Isoindolinones

-

Reactants: A mixture of an N-substituted benzamide (B126) (e.g., derived from 3-methylbenzoic acid and a suitable amine), an olefin or other coupling partner, a rhodium catalyst (e.g., [{RhCl₂(Cp*)}₂]), and an appropriate additive (e.g., a base or an oxidant) in a suitable solvent.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures.

-

Work-up and Purification: Standard work-up procedures involving extraction and purification by column chromatography are employed to isolate the desired isoindolinone product.

Multicomponent Reactions: A Gateway to Molecular Diversity

This compound is a valuable component in multicomponent reactions (MCRs), which allow for the rapid and efficient construction of complex molecules in a single synthetic operation.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The use of this compound in the Ugi reaction provides access to a wide range of peptide-like scaffolds with potential applications in drug discovery.[9][10][11]

Table 1: Representative Yields in Ugi Four-Component Reactions

| Amine Component | Aldehyde | Carboxylic Acid | Isocyanide | Product Yield (%) |

| Aniline | Benzaldehyde | Benzoic Acid | tert-Butyl isocyanide | 85-95% |

| Benzylamine | Isobutyraldehyde | Acetic Acid | Cyclohexyl isocyanide | 70-90% |

| This compound | Various | Various | Various | Generally moderate to good yields can be expected based on analogous reactions. |

Experimental Protocol: General Ugi Four-Component Reaction

-

Reaction Setup: In a suitable solvent (e.g., methanol), combine the aldehyde (1.0 equiv), this compound (1.0 equiv), and the carboxylic acid (1.0 equiv).

-

Isocyanide Addition: Add the isocyanide (1.0 equiv) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

-

Work-up and Purification: Concentrate the reaction mixture and purify the residue by column chromatography to obtain the α-acylamino amide product.

The logical flow of the Ugi reaction is depicted in the following diagram.

Caption: Logical workflow of the Ugi four-component reaction.

Asymmetric Synthesis: A Chiral Building Block

Chiral amines are crucial in asymmetric synthesis for the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. While α-methylbenzylamine is more commonly cited as a chiral auxiliary, derivatives of this compound also hold potential in this area, particularly in the synthesis of chiral ligands for asymmetric catalysis.[3][12][13]

Synthesis of Chiral Ligands

Chiral ligands derived from enantiomerically pure this compound can be employed in a variety of metal-catalyzed asymmetric transformations, such as hydrogenations, allylic alkylations, and C-H functionalization reactions.[14][15] The synthesis of these ligands often involves the reaction of the chiral amine with a suitable scaffold to create a bidentate or polydentate ligand.

Table 2: Enantiomeric Excess in Asymmetric Catalysis using Chiral Ligands

| Reaction Type | Chiral Ligand Type | Metal Catalyst | Substrate | Enantiomeric Excess (ee %) |

| Asymmetric Hydrogenation | Chiral Phosphine-Oxazoline (PHOX) | Iridium | Imines | Up to 99% |

| Asymmetric Allylic Alkylation | Chiral S,N-Thioimidazoline | Palladium | Allylic acetates | Up to 86%[16] |

| Asymmetric C-H Functionalization | Chiral Cyclopentadienyl | Rhodium | Various arenes | High enantioselectivity reported[14] |

Note: The data presented is for representative chiral ligands and reactions. The performance of a ligand derived from this compound would need to be experimentally determined.

The following diagram illustrates a general workflow for the application of a chiral ligand in asymmetric catalysis.

Caption: Workflow for asymmetric catalysis using a chiral ligand.

Other Notable Applications

Beyond these core areas, this compound and its derivatives have found utility in several other domains of organic synthesis.

-

Agrochemicals: Substituted benzylamines are precursors to various agrochemicals, including fungicides and herbicides. The synthesis of novel benzamidine (B55565) derivatives containing 1,2,3-triazole moieties has shown promising antifungal activity.[17][18][19][20][21]

-

Corrosion Inhibitors: Benzylamine derivatives, particularly those that can be readily synthesized into Schiff bases or quaternary ammonium (B1175870) salts, have been investigated as effective corrosion inhibitors for mild steel in acidic media.[22]

-

Directing Group in C-H Functionalization: The amine functionality in benzylamine derivatives can act as a directing group in ortho-lithiation and transition metal-catalyzed C-H activation reactions, enabling regioselective functionalization of the aromatic ring.[1][23][24][25]

Conclusion

This compound is a highly versatile and valuable compound in the arsenal (B13267) of the modern organic chemist. Its applications span the synthesis of complex heterocyclic scaffolds, the generation of molecular diversity through multicomponent reactions, and the development of chiral ligands for asymmetric catalysis. As research continues to uncover new synthetic methodologies, the importance of this compound as a key building block in the creation of novel and functional molecules is poised to grow even further.

References

- 1. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Synthesis of 3-Methyleneisoindolin-1-ones via Rhodium(III)-Catalyzed C-H/N-H Activation and Annulation of N-Methoxybenzamides with Potassium Vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]

- 8. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]

- 11. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 13. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 15. Collection - Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed CâH Cross-Coupling - Journal of the American Chemical Society - Figshare [figshare.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. chemijournal.com [chemijournal.com]

- 21. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ias.ac.in [ias.ac.in]

- 23. uwindsor.ca [uwindsor.ca]

- 24. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 25. Directed ortho metalation - Wikipedia [en.wikipedia.org]

3-Methylbenzylamine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzylamine, a readily available primary amine, has emerged as a crucial building block in the field of medicinal chemistry. Its unique structural features—a benzylic amine for versatile functionalization and a methyl-substituted phenyl ring for modulating steric and electronic properties—make it an attractive starting point for the synthesis of diverse and complex molecular architectures. This guide explores the utility of this compound as a core scaffold in the development of novel therapeutic agents, with a focus on its application in the design of inhibitors for 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) for the treatment of prostate cancer and Filamenting temperature-sensitive mutant Z (FtsZ) for antibacterial therapies. We will delve into the synthesis, quantitative biological data, and mechanisms of action of these derivatives, providing detailed experimental protocols and visual representations of key biological pathways.

This compound Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors

Mechanism of Action and Therapeutic Rationale

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) is a critical enzyme in the biosynthesis of androgens, specifically catalyzing the conversion of androstenedione (B190577) to testosterone (B1683101).[1] In hormone-dependent prostate cancer, the growth of cancer cells is stimulated by androgens that activate the androgen receptor (AR).[2][3] Elevated expression of 17β-HSD3 has been observed in prostate cancer tissues, contributing to intratumoral androgen production and promoting disease progression.[1] Therefore, inhibiting 17β-HSD3 presents a promising therapeutic strategy to reduce androgen levels and suppress the growth of prostate cancer.

The signaling pathway illustrates the central role of 17β-HSD3 in testosterone production, which in turn activates the androgen receptor, leading to the transcription of genes that promote prostate cancer cell proliferation and survival. Inhibition of 17β-HSD3 disrupts this pathway, reducing the activation of the androgen receptor.

Structure-Activity Relationship and Quantitative Data

A series of substituted aryl benzylamines have been synthesized and evaluated as potent and selective inhibitors of 17β-HSD3. The following table summarizes the in vitro inhibitory activity (IC50) of selected compounds.

| Compound ID | R1 | R2 | R3 | R4 | IC50 (nM) for 17β-HSD3 |

| 1 | H | H | H | H | 900 |

| 2 | Me | H | H | H | >10000 |

| 3 | H | Me | H | H | >10000 |

| 29 | H | H | 1-Acetylpiperidin-4-ylamino | H | 76 |

| 30 | H | H | H | 1-(2-(4-chlorophenoxy)phenylamino)ethyl | 74 |

| 32 (S-enantiomer) | H | H | H | Allyl | 370 |

| Racemic 26 | H | H | H | Allyl | 520 |

Data sourced from Vicker et al., Molecules, 2021.[4]

Experimental Protocols

General Synthetic Procedure for Substituted Aryl Benzylamines:

The synthesis of the target inhibitors generally involves a reductive amination reaction between a substituted benzaldehyde (B42025) and an appropriate amine, followed by further modifications. A representative synthetic workflow is outlined below.

Detailed Protocol for the Synthesis of N-(2-((2-(4-chlorophenoxy)phenylamino)methyl)phenyl)acetamide (Compound 1 analog):

-

Step 1: Reductive Amination. To a solution of 2-nitrobenzaldehyde (1.0 eq) in methanol (B129727), 2-(4-chlorophenoxy)aniline (B29517) (1.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Sodium borohydride (B1222165) (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N-(2-nitrobenzyl)-2-(4-chlorophenoxy)aniline.

-

Step 2: Nitro Group Reduction. The crude product from Step 1 is dissolved in a mixture of ethanol (B145695) and water. Iron powder (5.0 eq) and ammonium (B1175870) chloride (1.0 eq) are added, and the mixture is heated to reflux for 2 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated.

-

Step 3: Acetylation. The crude amine from Step 2 is dissolved in dichloromethane (B109758) and cooled to 0 °C. Acetic anhydride (B1165640) (1.2 eq) and triethylamine (B128534) (1.5 eq) are added, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the final compound.

Protocol for 17β-HSD3 Inhibition Assay:

The inhibitory activity of the synthesized compounds against 17β-HSD3 is determined using a cell-based assay with HEK293 cells stably expressing human 17β-HSD3.

-

Cell Culture: HEK293 cells expressing human 17β-HSD3 are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with a fresh medium containing the substrate androstenedione and varying concentrations of the test compounds.

-

Testosterone Measurement: After incubation, the concentration of testosterone produced in the cell culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or by LC-MS/MS.

-

Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This compound Derivatives as FtsZ Inhibitors

Mechanism of Action and Therapeutic Rationale

FtsZ is a highly conserved bacterial protein that is a homolog of eukaryotic tubulin. It plays a crucial role in bacterial cell division by polymerizing at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins involved in septum formation.[5] Inhibition of FtsZ polymerization or destabilization of the Z-ring disrupts cell division, leading to filamentation of the bacteria and eventual cell death.[6] Due to its essential role and high conservation among various bacterial species, FtsZ is an attractive target for the development of new antibacterial agents, particularly against drug-resistant strains.

The signaling pathway for FtsZ-mediated cell division involves the GTP-dependent polymerization of FtsZ monomers into protofilaments, which then assemble into the Z-ring at the division site. This process is regulated by several other proteins. FtsZ inhibitors can interfere with this process, leading to a block in cell division.

Structure-Activity Relationship and Quantitative Data

While direct synthesis of FtsZ inhibitors from this compound is not extensively documented in readily available literature, the closely related 3-methoxybenzamide (B147233) scaffold has been a foundation for potent FtsZ inhibitors. PC190723 is a well-characterized example. The antibacterial activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| 3-Methoxybenzamide | Bacillus subtilis | 4000 |

| PC190723 | Staphylococcus aureus ATCC 29213 | 1 |

| PC190723 | Methicillin-resistant S. aureus (MRSA) | 1 |

| PC190723 | Vancomycin-intermediate S. aureus (VISA) | 1 |

Data sourced from Haydon et al., Science, 2008 and other related publications.

Experimental Protocols

General Synthetic Procedure for Benzamide-based FtsZ Inhibitors:

The synthesis of benzamide (B126) derivatives often involves the coupling of a substituted benzoic acid with an appropriate amine. The synthesis of PC190723, a potent FtsZ inhibitor, serves as a representative example of this class of compounds.

Detailed Protocol for the Synthesis of a 3-Alkoxybenzamide Derivative:

-

Step 1: O-Alkylation. To a solution of methyl 3-hydroxybenzoate (1.0 eq) in a suitable solvent such as acetone, potassium carbonate (2.0 eq) and the desired alkyl halide (e.g., 3-methylbenzyl bromide) (1.2 eq) are added. The mixture is heated to reflux for 12-18 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is purified by column chromatography to yield the O-alkylated ester.

-

Step 2: Saponification. The ester from Step 1 is dissolved in a mixture of methanol and water. Sodium hydroxide (B78521) (2.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with 1 M HCl. The precipitated carboxylic acid is collected by filtration, washed with water, and dried.

-

Step 3: Amidation. The carboxylic acid from Step 2 (1.0 eq) is dissolved in dichloromethane. Oxalyl chloride (1.5 eq) and a catalytic amount of DMF are added, and the mixture is stirred at room temperature for 2 hours. The solvent is evaporated to give the crude acid chloride. The acid chloride is then dissolved in dichloromethane and added dropwise to a cooled (0 °C) solution of aqueous ammonia. The mixture is stirred for 1 hour, and the product is extracted with dichloromethane. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated to give the final benzamide derivative, which can be further purified by recrystallization or column chromatography.

Protocol for FtsZ Polymerization Assay (Light Scattering):

The effect of inhibitors on FtsZ polymerization can be monitored by measuring changes in right-angle light scattering.

-

Protein Preparation: Purified FtsZ protein is prepared and stored in a suitable buffer.

-

Assay Setup: The assay is performed in a fluorometer capable of measuring 90° light scattering. FtsZ protein is added to a polymerization buffer (e.g., MES buffer containing MgCl2 and KCl) in a cuvette. The test compound, dissolved in DMSO, is added to the cuvette.

-

Initiation of Polymerization: The reaction is initiated by the addition of GTP.

-

Data Acquisition: Light scattering is monitored over time. An increase in light scattering indicates FtsZ polymerization.

-